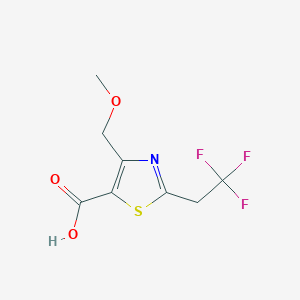
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research applications. This compound is also known as MTCA and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been synthesized and studied for its crystal structure. It displays distinct rotational positions by its methoxymethyl substituents and its intermolecular contacts are dominated by hydrogen bonding involving amine hydrogen atoms (Kennedy et al., 1999).
Protective Group in Chemical Synthesis
- The compound has been used as a new protecting group for carboxylic acids. Its derivatives, obtained from the coupling with corresponding acids, were effectively hydrolyzed by specific reagents, showcasing its potential in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).
Widespread Biological Occurrence
- A related thiazole compound, 2-acetylthiazole-4-carboxylic acid, was found widely distributed in various organisms including eukaryotes, archaebacteria, and eubacteria. Its presence in these organisms at significant levels suggests its potential role as a coenzyme (White, 1990).
Novel Compound Synthesis
- The compound has been used as a starting material or intermediate in the synthesis of novel chemical structures, such as indole-benzimidazole derivatives and heterocyclic compounds, indicating its versatility in pharmaceutical and chemical research (Wang et al., 2016).
Antimicrobial Applications
- Derivatives of a similar compound, 1,3,4-thiadiazole, have shown significant antimicrobial activities against various microbial strains, highlighting the potential of thiazole derivatives in antimicrobial research (Noolvi et al., 2016).
Mécanisme D'action
Target of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and agrochemicals , suggesting that it might interact with a variety of biological targets.
Mode of action
Without specific information, it’s hard to determine the exact mode of action. But the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which could influence its interactions with biological targets .
Biochemical pathways
The compound might be involved in trifluoromethylation of carbon-centered radical intermediates . This is a common reaction in organic chemistry and is used to introduce a trifluoromethyl group into a molecule.
Pharmacokinetics
The presence of a trifluoromethyl group can enhance the metabolic stability of a compound , which could influence its pharmacokinetic properties.
Propriétés
IUPAC Name |
4-(methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-3-4-6(7(13)14)16-5(12-4)2-8(9,10)11/h2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFZZLYPHMANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=N1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)

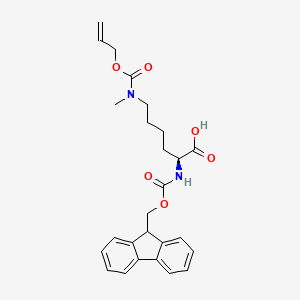
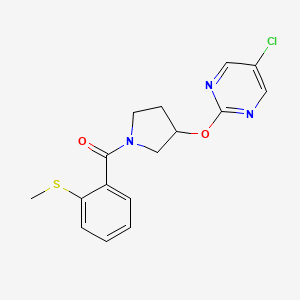
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)
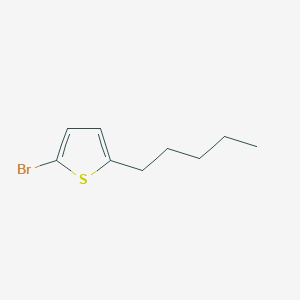
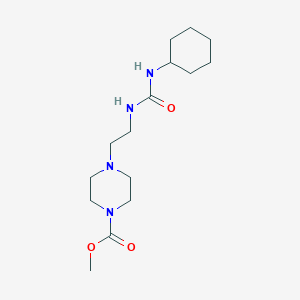
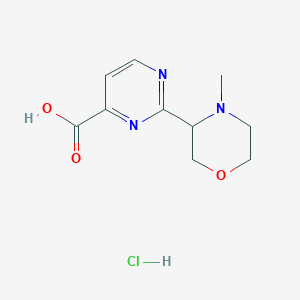
![N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970933.png)
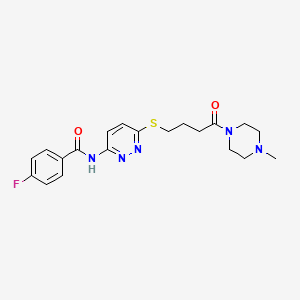
![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride](/img/structure/B2970936.png)
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)